1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide
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Overview
Description
1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a , which involves the reaction of an alkyne with an azide in the presence of a copper catalyst. This method is known for its high efficiency and selectivity.
Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the triazole derivative.
Attachment of the Methylsulfanylethyl Group: The methylsulfanylethyl group can be attached via a substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanylethyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or sulfonates are commonly used as alkylating agents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various alkylated derivatives depending on the alkylating agent used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: It can be used in studies to understand the biological activity of triazole derivatives and their interactions with biological targets.
Material Science: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or sensors.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . The cycloheptyl and methylsulfanylethyl groups may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide: can be compared with other triazole derivatives such as:
Uniqueness
This compound is unique due to the presence of the cycloheptyl and methylsulfanylethyl groups, which may confer specific biological activities and enhance its potential as a drug candidate. These groups can influence the compound’s pharmacokinetic properties, such as solubility, stability, and bioavailability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-19-9-8-14-13(18)12-10-17(16-15-12)11-6-4-2-3-5-7-11/h10-11H,2-9H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVGXYWVZWUZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)C1=CN(N=N1)C2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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